molecular formula C8H6F2O3 B1357467 Methyl 2,4-difluoro-3-hydroxybenzoate CAS No. 194804-80-3

Methyl 2,4-difluoro-3-hydroxybenzoate

Cat. No.: B1357467
CAS No.: 194804-80-3
M. Wt: 188.13 g/mol
InChI Key: IASILBBAKSGQJC-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate typically involves the esterification of 2,4-difluoro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,4-difluoro-3-hydroxybenzoic acid+methanolacid catalystMethyl 2,4-difluoro-3-hydroxybenzoate+water\text{2,4-difluoro-3-hydroxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,4-difluoro-3-hydroxybenzoic acid+methanolacid catalyst​Methyl 2,4-difluoro-3-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,4-difluoro-3-oxobenzoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 2,4-difluoro-3-hydroxybenzyl alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms under appropriate conditions.

Major Products

Scientific Research Applications

Methyl 2,4-difluoro-3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2,4-difluoro-3-hydroxybenzoate can be compared with other similar compounds such as:

  • Methyl 2,3-difluoro-4-hydroxybenzoate
  • Methyl 3,4-difluoro-2-hydroxybenzoate
  • Methyl 4-fluoro-3-hydroxybenzoate

These compounds share similar structural features but differ in the position and number of fluorine and hydroxyl groups. The unique arrangement of these groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,4-difluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASILBBAKSGQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285864
Record name Methyl 2,4-difluoro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-80-3
Record name Methyl 2,4-difluoro-3-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194804-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-difluoro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 20 ml of methylene chloride was dissolved 2.00 g of methyl 2,4-difluoro-3-methoxy-benzoate, and to the solution was added 12.8 ml of a 1 M solution of boron tribromide in methylene chloride at -30° C., after which the resulting mixture was stirred under ice-cooling for 2 hours. The reaction mixture was added to a mixed solvent of 150 ml of ethyl acetate and 150 ml of water and the organic layer was separated. The organic layer obtained was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-exane:ethyl acetate=3:1) to obtain 1.35 g of methyl 2,4-difluoro-3-hydroxybenzoate as colorless crystals.
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Synthesis routes and methods II

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